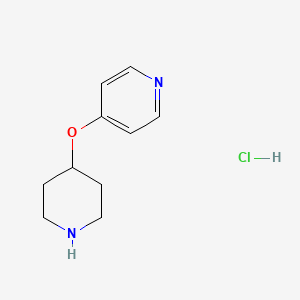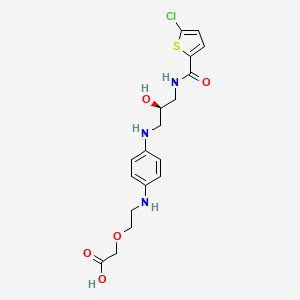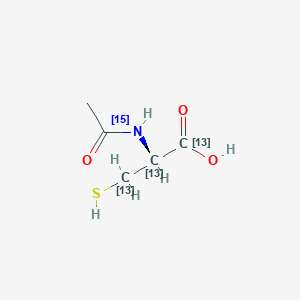
N-Acetyl-L-cysteine-13C3,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-cysteine-13C3,15N is a labeled derivative of N-acetyl-L-cysteine, which is a modified form of the amino acid cysteine. This compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-cysteine-13C3,15N typically involves the acetylation of L-cysteine, followed by the incorporation of carbon-13 and nitrogen-15 isotopes. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents, and the process is carried out under controlled temperature and pH conditions to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-cysteine-13C3,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group to a disulfide bond or sulfonic acid.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
N-Acetyl-L-cysteine-13C3,15N has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways and studying reaction mechanisms.
Biology: Employed in studies involving protein synthesis, enzyme activity, and cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and as a reference standard in quality control processes
Mécanisme D'action
N-Acetyl-L-cysteine-13C3,15N exerts its effects primarily through its role as a precursor to glutathione, a critical antioxidant in the body. The compound is deacetylated to release cysteine, which then participates in the synthesis of glutathione. This process involves various molecular targets and pathways, including the activation of the cystine/glutamate antiporter and the regulation of redox-sensitive signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine-13C3,15N: A labeled form of cysteine without the acetyl group.
N-Acetyl-DL-cysteine-2,3-13C2,15N: A racemic mixture of N-acetylcysteine with similar isotopic labeling.
L-Tyrosine-13C9,15N: Another amino acid labeled with carbon-13 and nitrogen-15 isotopes
Uniqueness
N-Acetyl-L-cysteine-13C3,15N is unique due to its specific isotopic labeling and its role as a precursor to glutathione. This makes it particularly valuable in studies related to oxidative stress, redox biology, and drug metabolism.
Propriétés
Formule moléculaire |
C5H9NO3S |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
(2R)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i2+1,4+1,5+1,6+1 |
Clé InChI |
PWKSKIMOESPYIA-OCZMAYJFSA-N |
SMILES isomérique |
CC(=O)[15NH][13C@@H]([13CH2]S)[13C](=O)O |
SMILES canonique |
CC(=O)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



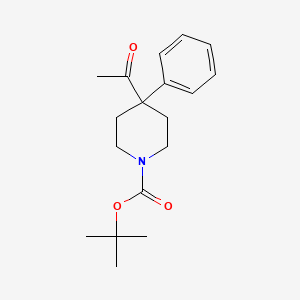
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
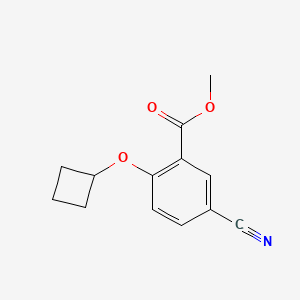

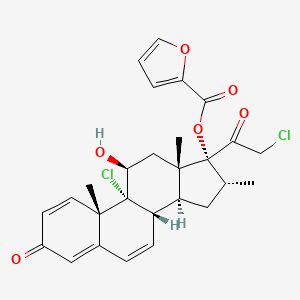

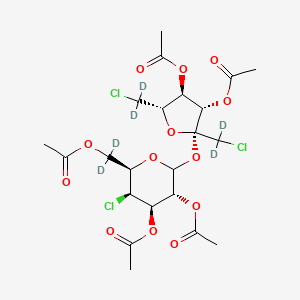
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

